Adapalene Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

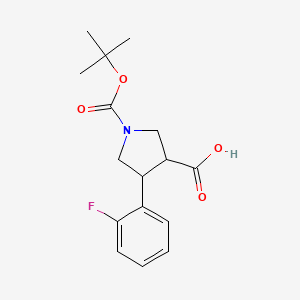

Adapalene (ADP) is a representative of the third retinoids generation and is successfully used in first-line acne treatment . It binds to retinoic acid nuclear receptors . The comedolytic, anti-inflammatory, antiproliferative, and immunomodulatory are the known ADP effects . Its safety profile is an advantage over other retinoids .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- CD271 Glucuronide Synthesis and Pharmacokinetics : The glucuronide of a novel retinoid, CD271 (adapalene), was synthesized, characterized, and shown to potentially serve as a prodrug for CD271, with significant uptake and metabolism to CD271 in mice, indicating its therapeutic potential (Rühl et al., 2001).

Therapeutic Potential Beyond Acne

Inhibition of Ovarian Cancer Growth : Adapalene effectively inhibited the enzyme GOT1, indicating its potential as a drug candidate for ovarian cancer therapy (Wang et al., 2019).

Effect on Inflammatory Lesions : Adapalene has shown anti-inflammatory effects by modulating the expression of TLR-2, CD1d, and IL-10 in vitro, suggesting its role in managing acne inflammatory lesions (Tenaud et al., 2007).

Novel Formulations and Applications

Adapalene-Loaded Solid Lipid Nanoparticles : Demonstrated enhanced efficacy and improved skin tolerability, indicating a promising carrier for follicular delivery of adapalene with minimized irritation effect (Harde et al., 2015).

Polymeric Nanoparticle-Based Formulation : Tyrosine-derived nanospheres were used for adapalene delivery, showing sustained drug release and significantly reduced irritancy, suggesting a valuable therapeutic drug for several types of cancer beyond acne treatment (Ramezanli et al., 2017).

Nanostructured Lipid Carriers for Acne Treatment : Adapalene-loaded NLCs showed controlled drug release and great therapeutic potential, indicating significant reduction in acne severity index and improvement rate of acne lesions (Nasrollahi et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Adapalene recently was found to be effective in the treatment of several dermatological diseases and photoaging besides the utility in the treatment of acne vulgaris . New biological effects of adapalene with therapeutic potential are highlighted in this review paper . Thus, adapalene could be a valuable therapeutic drug into the treatment of several types of cancer . Additionally, some neurodegenerative diseases could be treated with a suitable formulation for intravenous administration .

Propiedades

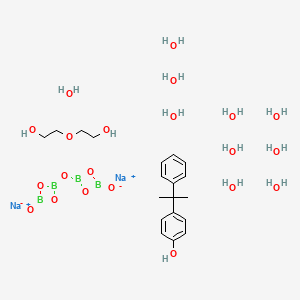

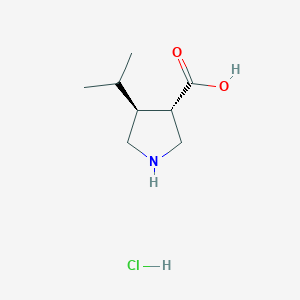

| { "Design of the Synthesis Pathway": "The synthesis pathway for Adapalene Glucuronide involves the conversion of Adapalene to Adapalene-7-OH, followed by glucuronidation of Adapalene-7-OH using UDP-glucuronic acid as a co-substrate.", "Starting Materials": [ "Adapalene", "UDP-glucuronic acid" ], "Reaction": [ "Adapalene is converted to Adapalene-7-OH using a suitable oxidizing agent such as potassium permanganate or sodium periodate.", "Adapalene-7-OH is then reacted with UDP-glucuronic acid in the presence of a suitable glucuronidation enzyme such as UDP-glucuronosyltransferase (UGT) to form Adapalene Glucuronide.", "The reaction mixture is purified using suitable techniques such as column chromatography or HPLC to obtain pure Adapalene Glucuronide." ] } | |

Número CAS |

359699-07-3 |

Nombre del producto |

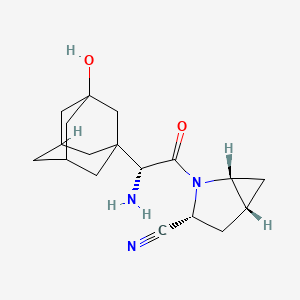

Adapalene Glucuronide |

Fórmula molecular |

C₃₄H₃₆O₉ |

Peso molecular |

588.64 |

Sinónimos |

β-D-Glucopyranuronic Acid 1-[6-(4-Methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)